(Butylamino)acetonitrile (CAS 3010-04-6) is a secondary alpha-aminonitrile characterized by its linear four-carbon lipophilic tail. Functioning as a critical bifunctional building block, it provides both a reactive nitrile group for reduction to ethylenediamines or hydrolysis to amino acids, and a secondary amine for further functionalization [1]. With a boiling point of 85 °C at 9 mmHg, a density of 0.891 g/mL, and a LogP of approximately 0.63, it is processed as a stable, distillable liquid . Industrial and academic buyers prioritize this specific compound when synthesizing N-butylated heterocycles, amides, and specialized diamines where the linear n-butyl chain is required for final product performance, such as specific lipophilicity or receptor binding profiles.
Bifunctional nitrile-amine building block for pharmaceutical intermediate synthesis
Supports synthesis of amides, carbamates, and sulfonamides
N-butyl steric profile allows controlled acylation and sulfonylation
Substituting (Butylamino)acetonitrile with structural analogs leads to immediate synthetic divergence or process failure. Replacing it with (tert-butylamino)acetonitrile introduces massive steric hindrance at the nitrogen, altering reaction kinetics and resulting in a tert-butyl group that is acid-labile rather than permanently incorporated[1]. Conversely, using (dibutylamino)acetonitrile eliminates the secondary amine proton, completely blocking pathways that require N-chlorination, N-alkylation, or imine formation. Furthermore, attempting to use unsubstituted aminoacetonitrile as a cheaper alternative fails in liquid-phase continuous processes because the free base of unsubstituted aminoacetonitrile is highly unstable and prone to spontaneous polymerization, necessitating the use of its hydrochloride salt and adding unwanted neutralization steps to the workflow[2].
Shorter N-alkyl chains (ethyl, propyl) may alter nucleophilicity and reaction outcomes, requiring re-optimization.
Branched or unsaturated analogs (sec-butyl, allyl) exhibit divergent biological activity, affecting SAR study comparability.
Steric bulk of the butyl group influences selectivity; direct substitution without validation may reduce synthetic control.
(Butylamino)acetonitrile possesses a reactive secondary amine, making it a direct precursor for N-functionalized derivatives such as N-chloro-N-butylaminoacetonitrile, which can be dehydrochlorinated to form reactive iminoacetonitriles [1]. Furthermore, catalytic reduction of the nitrile group (e.g., over Raney-Ni) yields N-butylethylenediamine. In contrast, tertiary analogs like (dibutylamino)acetonitrile completely lack the N-H proton, rendering them inert to these essential transformations. The availability of the secondary amine allows for 100% atom-economical incorporation into complex N-butylated scaffolds, a pathway structurally impossible for fully substituted comparators.
| Evidence Dimension | Secondary amine availability for N-functionalization |
| Target Compound Data | 1 reactive N-H site (enables N-chlorination and N-alkylation) |
| Comparator Or Baseline | (Dibutylamino)acetonitrile (0 reactive N-H sites) |
| Quantified Difference | Absolute binary difference (reactive vs. inert for N-substitution) |
| Conditions | Standard electrophilic N-substitution or oxidation conditions |
Buyers synthesizing N-butylethylenediamine or iminoacetonitriles must procure the secondary amine, as tertiary analogs cannot undergo the required N-functionalization.
The linear n-butyl chain of (Butylamino)acetonitrile provides a stable, flexible lipophilic moiety with minimal steric bulk adjacent to the nitrogen. When compared to (tert-butylamino)acetonitrile, the n-butyl variant exhibits significantly different chemical stability; the tert-butyl group is highly sterically demanding and is frequently employed specifically because it can be cleaved under acidic conditions to yield primary amines [1]. The n-butyl group, however, is permanently retained under standard acidic or basic deprotection conditions. This makes the n-butyl isomer the mandatory choice when the final product requires the permanent retention of the alkyl chain for its lipophilic properties.
| Evidence Dimension | Alkyl chain retention under acidic conditions |
| Target Compound Data | Permanent retention of the n-butyl chain |
| Comparator Or Baseline | (tert-butylamino)acetonitrile (tert-butyl group is acid-labile) |
| Quantified Difference | Stable structural incorporation vs. intended cleavage |
| Conditions | Acidic processing or deprotection steps |
Procurement must specify the n-butyl isomer when the alkyl chain is a permanent structural requirement of the final active ingredient, avoiding the unintended dealkylation seen with tert-butyl analogs.
(Butylamino)acetonitrile can be handled and purified as a stable free-base liquid, with a well-defined boiling point of 85 °C at 9 mmHg . This thermal stability allows for vacuum distillation and seamless integration into solvent-free or continuous flow liquid-phase reactors. In stark contrast, unsubstituted aminoacetonitrile free base is notoriously unstable at room temperature, rapidly undergoing oligomerization and polymerization, which forces chemists to procure and process it as a solid hydrochloride or sulfate salt [1]. The ability to use (Butylamino)acetonitrile directly as a liquid eliminates the need for stoichiometric base addition and salt filtration during large-scale synthesis.
| Evidence Dimension | Free-base handling and thermal stability |
| Target Compound Data | Stable distillable liquid (bp 85 °C / 9 mmHg) |
| Comparator Or Baseline | Unsubstituted aminoacetonitrile (rapidly polymerizes as free base) |
| Quantified Difference | Direct liquid processability vs. mandatory salt handling |
| Conditions | Room temperature storage and vacuum distillation |
For industrial scale-up and continuous flow manufacturing, procuring a stable liquid free-base significantly reduces process complexity and waste generation compared to handling solid salts.
Because of its reducible nitrile group and stable n-butyl chain, (Butylamino)acetonitrile is the optimal starting material for the catalytic synthesis of N-butylethylenediamine[1]. This diamine is a critical building block for various pharmaceuticals and agrochemicals. Using the n-butyl aminonitrile ensures the correct lipophilic profile is permanently installed prior to reduction.
The presence of the secondary amine allows (Butylamino)acetonitrile to undergo N-chlorination and subsequent dehydrochlorination to form N-butyliminoacetonitrile [1]. This reactive intermediate is highly valuable in the synthesis of complex nitrogen-containing heterocycles and novel materials, an application impossible with tertiary aminonitriles like (dibutylamino)acetonitrile.
Due to its stability as a liquid free base, (Butylamino)acetonitrile is highly suited for continuous flow Strecker-type hydrolytic processes to produce N-butylglycine (N-butylaminoacetic acid) . Its ability to be pumped directly without the salt-neutralization steps required for unsubstituted aminoacetonitrile makes it highly efficient for scaled-up industrial manufacturing.
Irritant